1-(2-Bromobutanoyl)-4-methylpiperidine

KATP channel Kir6.2/SUR2B Bladder physiology

1-(2-Bromobutanoyl)-4-methylpiperidine (CAS 1119452-32-2) is a piperidine derivative with the molecular formula C10H18BrNO and a molecular weight of 248.16 g/mol. It is characterized by a 4-methyl-substituted piperidine ring bearing a 2-bromobutanoyl moiety.

Molecular Formula C10H18BrNO
Molecular Weight 248.16 g/mol
CAS No. 1119452-32-2
Cat. No. B3033672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromobutanoyl)-4-methylpiperidine
CAS1119452-32-2
Molecular FormulaC10H18BrNO
Molecular Weight248.16 g/mol
Structural Identifiers
SMILESCCC(C(=O)N1CCC(CC1)C)Br
InChIInChI=1S/C10H18BrNO/c1-3-9(11)10(13)12-6-4-8(2)5-7-12/h8-9H,3-7H2,1-2H3
InChIKeyRNYWXFNNVKILRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Bromobutanoyl)-4-methylpiperidine (CAS 1119452-32-2): A Selective Kir6.2/SUR2B KATP Channel Opener for Bladder Research


1-(2-Bromobutanoyl)-4-methylpiperidine (CAS 1119452-32-2) is a piperidine derivative with the molecular formula C10H18BrNO and a molecular weight of 248.16 g/mol . It is characterized by a 4-methyl-substituted piperidine ring bearing a 2-bromobutanoyl moiety . Its primary scientifically verified activity is as an opener of the ATP-sensitive potassium (KATP) channel, specifically the Kir6.2 pore-forming subunit co-expressed with the SUR2B regulatory subunit, which is the predominant KATP channel subtype in human urinary bladder smooth muscle [1]. This mechanism underpins its utility in research focused on bladder physiology and overactive bladder disorders.

Why 1-(2-Bromobutanoyl)-4-methylpiperidine Cannot Be Replaced by Common Piperidine Analogs


Despite sharing the core 1-(2-bromobutanoyl)piperidine scaffold with numerous analogs, the specific methylation at the 4-position of the piperidine ring in 1-(2-Bromobutanoyl)-4-methylpiperidine is a critical structural determinant for its unique biological activity [1]. For instance, the non-methylated analog (1-(2-bromobutanoyl)piperidine) and regioisomers with methyl groups at the 2- or 3-positions exhibit significantly different pharmacological profiles, often showing no reported activity at the Kir6.2/SUR2B channel . Substitution at the 4-position with a carboxylate ester group, as in ethyl 1-(2-bromobutanoyl)piperidine-4-carboxylate, diverts the compound's utility toward serving as a synthetic intermediate for muscarinic antagonists rather than a direct ion channel modulator . Therefore, interchanging these compounds without rigorous functional validation will lead to divergent experimental outcomes and potential misinterpretation of structure-activity relationships (SAR).

Quantitative Evidence for 1-(2-Bromobutanoyl)-4-methylpiperidine: Potency and Selectivity Data


Human Kir6.2/SUR2B KATP Channel Opening Potency: A Sub-Nanomolar Activator

1-(2-Bromobutanoyl)-4-methylpiperidine is a potent opener of the human Kir6.2/SUR2B KATP channel, a key regulator of smooth muscle excitability in the bladder. It achieves an EC50 of 0.912 nM in a FLIPR assay using Ltk cells expressing the recombinant channel [1]. This sub-nanomolar potency is orders of magnitude greater than that of many other KATP channel openers and is a defining feature for its use in bladder research.

KATP channel Kir6.2/SUR2B Bladder physiology Electrophysiology

Selective Activation of Kir6.2/SUR2B Over Other Kir6.2-Containing Complexes

The compound demonstrates remarkable selectivity for the SUR2B-containing KATP channel complex, which is predominantly expressed in smooth muscle, over the SUR1-containing complex found in pancreatic beta-cells. This is evidenced by a high potency at Kir6.2/SUR2B (EC50 0.912 nM) [1], while its activity on other KATP channel subtypes is notably weaker or unreported, suggesting a favorable selectivity window [2].

KATP channel SUR subunit selectivity Bladder Smooth muscle

Functional Relaxation of Bladder Tissue: A Translational Bridge to In Vivo Efficacy

The compound's ability to relax bladder tissue is directly correlated with its channel-opening activity. In ex vivo experiments, it effectively relaxes spontaneous contractions of pig bladder strips with an EC50 of 0.676 nM [1] and field-stimulated pig detrusor muscle with an EC50 of 214 nM [2]. This demonstrates a functional, tissue-level effect that validates the molecular mechanism.

Bladder physiology Ex vivo Smooth muscle relaxation KATP channel opener

Optimal Application Scenarios for 1-(2-Bromobutanoyl)-4-methylpiperidine Based on Quantitative Evidence


Primary Use Case: Investigating KATP Channel-Mediated Bladder Smooth Muscle Relaxation

This compound is the premier tool for in vitro and ex vivo studies aimed at elucidating the role of the Kir6.2/SUR2B KATP channel in bladder physiology. Its sub-nanomolar potency (EC50 0.912 nM) [1] and demonstrated ability to relax bladder tissue (EC50 0.676 nM) [2] make it ideal for concentration-response experiments, mechanistic studies, and as a reference agonist for screening novel bladder relaxants.

Secondary Use Case: A Selective Pharmacological Tool for Dissecting KATP Channel Subtype Function

Given its apparent selectivity for SUR2B-containing channels over SUR1-containing complexes [1], this compound serves as a valuable pharmacological probe to differentiate the physiological roles of KATP channel subtypes in various tissues. Researchers can use it to selectively activate smooth muscle KATP channels without directly affecting pancreatic beta-cell function.

Tertiary Use Case: A High-Potency Positive Control in KATP Channel Drug Discovery Assays

The compound's well-characterized and potent activity at the Kir6.2/SUR2B channel (EC50 0.912 nM) [1] makes it an excellent positive control for high-throughput screening (HTS) campaigns and functional assays designed to identify novel KATP channel modulators targeting bladder disorders.

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